molecular formula C14H21NO4 B1374095 tert-butyl N-[(2,4-dimethoxyphenyl)methyl]carbamate CAS No. 1001181-01-6

tert-butyl N-[(2,4-dimethoxyphenyl)methyl]carbamate

Cat. No.: B1374095
CAS No.: 1001181-01-6
M. Wt: 267.32 g/mol
InChI Key: CJFXJAIZVMXYRB-UHFFFAOYSA-N
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Description

tert-Butyl N-[(2,4-dimethoxyphenyl)methyl]carbamate is a chemical compound with the molecular formula C14H21NO4 and a molecular weight of 267.33 g/mol . It is known for its applications in various fields of scientific research, including chemistry, biology, and medicine.

Preparation Methods

Chemical Reactions Analysis

Types of Reactions

tert-Butyl N-[(2,4-dimethoxyphenyl)methyl]carbamate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in DMF or THF.

Major Products Formed

Scientific Research Applications

tert-Butyl N-[(2,4-dimethoxyphenyl)methyl]carbamate has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Employed in the study of enzyme inhibitors and receptor ligands.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of tert-butyl N-[(2,4-dimethoxyphenyl)methyl]carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric site, thereby preventing substrate binding and subsequent catalytic activity. In receptor-mediated pathways, the compound can act as an agonist or antagonist, modulating the receptor’s activity and downstream signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its tert-butyl carbamate moiety provides stability, while the 2,4-dimethoxyphenyl group enhances its interaction with biological targets .

Biological Activity

Tert-butyl N-[(2,4-dimethoxyphenyl)methyl]carbamate is a compound that has garnered attention in biological research due to its potential therapeutic applications. This article aims to provide a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

  • Molecular Formula : C13H21NO2
  • CAS Number : 16066-84-5
  • Molecular Weight : 221.32 g/mol

The structure features a tert-butyl group attached to a carbamate moiety, linked to a 2,4-dimethoxyphenyl group. This unique configuration is believed to influence its biological properties significantly.

The biological activity of this compound is primarily attributed to its interaction with specific enzymes and receptors. It acts as a modulator within various biochemical pathways, potentially affecting processes such as:

  • Enzyme Inhibition : The compound may inhibit certain enzymes involved in metabolic pathways, which can lead to altered cellular functions.
  • Receptor Binding : It may bind to receptors, influencing signal transduction and cellular responses.

Anticancer Activity

Recent studies have highlighted the anticancer potential of similar carbamate derivatives. For instance, compounds with structural similarities have demonstrated significant antiproliferative effects against various cancer cell lines:

CompoundCell Line TestedIC50 (µM)
Compound AHuman Colon Adenocarcinoma (HT-29)92.4
Compound BHuman Lung Adenocarcinoma (LXFA 629)85.0
This compoundPotentially active (to be confirmed)TBD

Studies indicate that modifications in the structure can lead to enhanced activity against cancer cells by inducing apoptosis and inhibiting cell proliferation .

Enzyme Interaction Studies

The compound has been investigated for its role in enzyme interactions. In vitro assays have shown that it can modulate the activity of enzymes such as acetylcholinesterase, which is crucial for neurotransmission. This modulation can lead to therapeutic applications in neurodegenerative diseases .

Case Studies

  • Study on Antiproliferative Effects : A study explored the antiproliferative effects of various carbamate derivatives on cancer cell lines. Results indicated that compounds with similar structural features exhibited IC50 values ranging from 0.56 µM to 92.4 µM against different cancer types, suggesting that this compound could also exhibit similar potency pending further testing .
  • Neuroprotective Properties : Research into the neuroprotective effects of carbamates has shown potential benefits in models of neurodegeneration. These studies suggest that the compound may provide protective effects against neuronal death through its interaction with cholinergic systems .

Properties

IUPAC Name

tert-butyl N-[(2,4-dimethoxyphenyl)methyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21NO4/c1-14(2,3)19-13(16)15-9-10-6-7-11(17-4)8-12(10)18-5/h6-8H,9H2,1-5H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CJFXJAIZVMXYRB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCC1=C(C=C(C=C1)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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